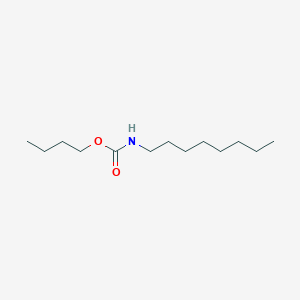
Butyl N-octylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl N-octylcarbamate is a chemical compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various industrial applications. This compound is known for its stability and effectiveness in different chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butyl N-octylcarbamate can be synthesized through the reaction of butylamine and octyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate. The process involves the nucleophilic attack of the amine group on the isocyanate, forming the carbamate linkage.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of solvents and catalysts is carefully controlled to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl N-octylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines and alcohols.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.
Wissenschaftliche Forschungsanwendungen
Butyl N-octylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a protective agent for enzymes and proteins.
Medicine: this compound is investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, coatings, and adhesives due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of butyl N-octylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable complexes with them, thereby affecting their activity. The pathways involved in its action include the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent stimulation of cholinergic synapses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodopropynyl butylcarbamate: Known for its use as a preservative in paints and coatings.
tert-Butyl N-hydroxycarbamate: Used in organic synthesis and as a protecting group for amines.
Benzene-di-N-substituted carbamates: Employed as inhibitors in biochemical assays.
Uniqueness
Butyl N-octylcarbamate stands out due to its specific combination of butyl and octyl groups, which confer unique properties such as enhanced stability and reactivity. This makes it particularly useful in applications requiring long-lasting and effective chemical agents.
Eigenschaften
CAS-Nummer |
1071-66-5 |
|---|---|
Molekularformel |
C13H27NO2 |
Molekulargewicht |
229.36 g/mol |
IUPAC-Name |
butyl N-octylcarbamate |
InChI |
InChI=1S/C13H27NO2/c1-3-5-7-8-9-10-11-14-13(15)16-12-6-4-2/h3-12H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
GXPOIKFYBOVJLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


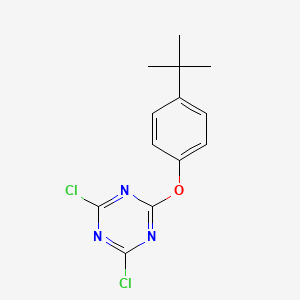
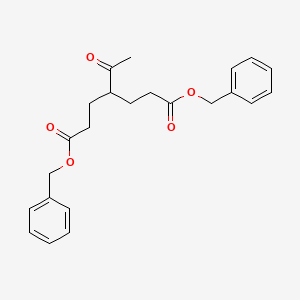
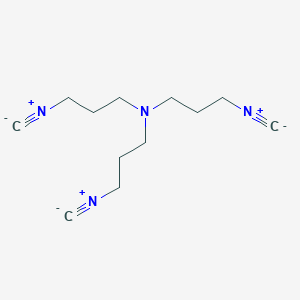
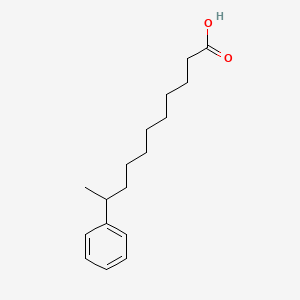
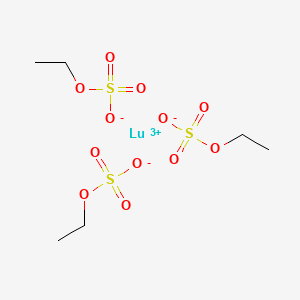
![4-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B14741550.png)
![2-[2-Bromo-4-[[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid](/img/structure/B14741566.png)
![3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14741574.png)
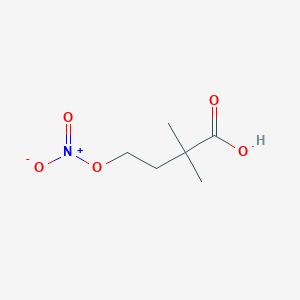
![1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide](/img/structure/B14741587.png)


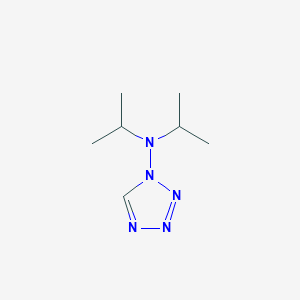
![[(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14741611.png)
